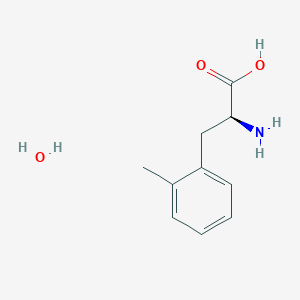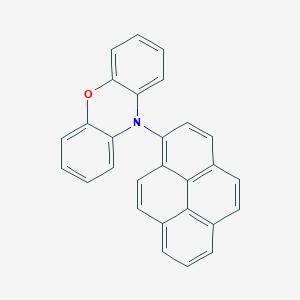
10-(Pyren-1-yl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Pyren-1-yl)-10H-phenoxazine is a compound that combines the structural features of pyrene and phenoxazine. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while phenoxazine is a heterocyclic compound with applications in dyes and pigments. The combination of these two moieties results in a compound with unique electronic and photophysical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Pyren-1-yl)-10H-phenoxazine typically involves the coupling of pyrene and phenoxazine derivatives. One common method is the C-N coupling reaction, where pyrene is functionalized with a suitable leaving group, such as a halide, and then reacted with phenoxazine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques, such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 10-(Pyren-1-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrene or phenoxazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
10-(Pyren-1-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species upon light irradiation.
作用機序
The mechanism by which 10-(Pyren-1-yl)-10H-phenoxazine exerts its effects is primarily through its photophysical properties. Upon absorption of light, the compound can undergo electronic excitation, leading to fluorescence or the generation of reactive oxygen species. These properties are exploited in applications such as photocatalysis, bioimaging, and photodynamic therapy. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy or interacting with specific biomolecules in bioimaging.
類似化合物との比較
10-(Pyren-1-yl)-10H-phenothiazine: Similar in structure but with a sulfur atom in place of the oxygen in phenoxazine, used as a photocatalyst and in optoelectronic devices.
Pyrene-based Aggregation-Induced Emission (AIE) Compounds: These compounds exhibit enhanced emission in the aggregated state and are used in sensors and imaging applications.
Phenoxazine Derivatives: Compounds like Nile Blue and Nile Red, which are used as dyes and in bioimaging.
Uniqueness: 10-(Pyren-1-yl)-10H-phenoxazine is unique due to its combination of pyrene and phenoxazine moieties, which endows it with distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and photostability, such as in advanced imaging techniques and optoelectronic devices.
特性
分子式 |
C28H17NO |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
10-pyren-1-ylphenoxazine |
InChI |
InChI=1S/C28H17NO/c1-3-10-25-23(8-1)29(24-9-2-4-11-26(24)30-25)22-17-15-20-13-12-18-6-5-7-19-14-16-21(22)28(20)27(18)19/h1-17H |
InChIキー |
XOKDGSDMWIPYMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


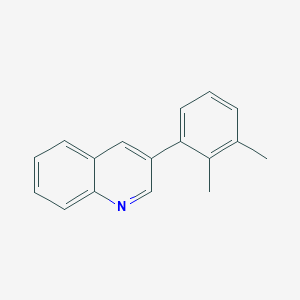
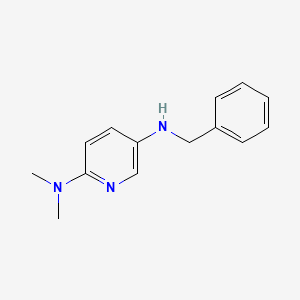
![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)
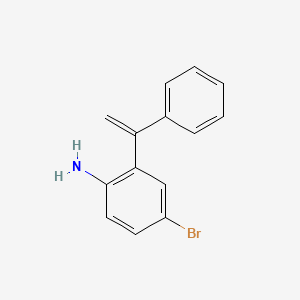
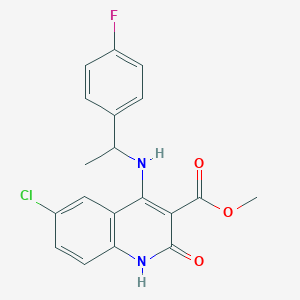

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)

![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
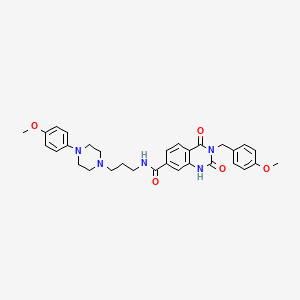
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
